molecular formula C13H17Cl2NO3S B224943 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide

3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide

Cat. No. B224943
M. Wt: 338.2 g/mol
InChI Key: JHSXYSVJAXBWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to have activity against the TRPV1 receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of TRPV1 receptors, and the inhibition of the growth of certain cancer cells. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is its wide range of activity against various enzymes and receptors, making it a valuable tool for drug discovery. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying the role of sulfonamide derivatives in various biochemical pathways.

Synthesis Methods

3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with cyclohexyl isocyanate to form N-cyclohexyl-3,4-dichloroaniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.

Scientific Research Applications

3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of sulfonamide derivatives in various biochemical pathways. It has been found to have activity against a wide range of enzymes and receptors, making it a valuable tool for drug discovery.

properties

Molecular Formula

C13H17Cl2NO3S

Molecular Weight

338.2 g/mol

IUPAC Name

3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H17Cl2NO3S/c1-19-13-11(8-7-10(14)12(13)15)20(17,18)16-9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3

InChI Key

JHSXYSVJAXBWOJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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